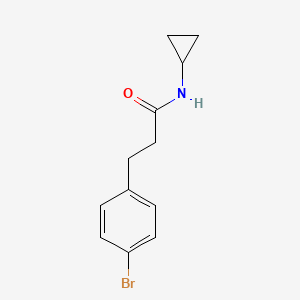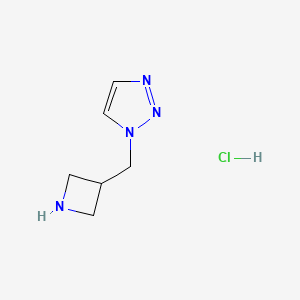
1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole hydrochloride” is likely to be a salt due to the presence of hydrochloride. It contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidines are generally synthesized from beta-lactams or from amino acids via cyclization . The 1,2,3-triazole ring can be synthesized using the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a 1,2,3-triazole ring via a methylene (-CH2-) group. The hydrochloride indicates the presence of a chloride ion, suggesting the compound might exist as a salt .Chemical Reactions Analysis
Azetidines are known to participate in various reactions due to the strain of the four-membered ring. They can undergo ring-opening reactions, substitutions, and additions . The 1,2,3-triazole ring is generally stable and can act as a bioisostere for various functional groups in medicinal chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a salt, it is likely to be soluble in water. The presence of nitrogen in the azetidine and 1,2,3-triazole rings might also confer basicity .科学的研究の応用
Novel Azetidinone Derivatives for Anti-Tubercular Activity
Research focused on novel azetidinone derivatives, incorporating 1, 2, 4-triazole, highlighted their potential as anti-tubercular agents. These compounds were evaluated for activity against Mycobacterium tuberculosis, with certain analogues showing promising results compared to standard drugs (Thomas, George, & Harindran, 2014).
Synthesis of Azetidin-2-One-4-Spiro-5′-(1′,2′,3′-Dithiazoles) and Bis(2-Oxo-Azetidin-4-Yl) Trisulfides
Another study reported the synthesis of azetidin-2-one-4-spiro-5′-(1′,2′,3′-dithiazoles) and bis(2-oxo-azetidin-4-yl) trisulfides. These compounds were produced from 5-arylimino-4-chloro-5H-1,2,3-dithiazoles and showed good yields, representing a new class of compounds for potential biological evaluation (Jeon, Kim, & Park, 2001).
Synthesis and Cytotoxic Evaluation of 1H-1,2,3-Triazol-1-Ylmethyl-2,3-Dihydronaphtho[1,2-B]Furan-4,5-Diones
A series of 1,2-naphthoquinones tethered to 1,2,3-1H-triazoles were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The presence of aromatic rings in the 1,2,3-1H-triazole moiety was found to significantly enhance cytotoxic activity (Chipoline et al., 2018).
Scientific and Technological Prospecting of 1H-1,2,3-Triazoles
A study on the technological advancements involving 1H-1,2,3-triazoles showed their growing significance in various technological sectors, including chemistry, metallurgy, and new technologies. The research highlighted the increasing number of patents filed for innovations related to 1H-1,2,3-triazole derivatives (Caiana, Santos, de Oliveira, & Freitas, 2022).
Discovery of Aziridine-Triazole Conjugates as Selective MMP-2 Inhibitors
A study involving the synthesis of (aryltriazolyl)methylaziridines identified them as novel, selective inhibitors of matrix metalloproteinase-2. These compounds, free from hydroxamic acid, showed potential for therapeutic applications (Kreituss et al., 2013).
作用機序
Target of Action
Azetidine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biological activities , suggesting that they may influence multiple biochemical pathways.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(azetidin-3-ylmethyl)triazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c1-2-10(9-8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZJUQPHMUSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=CN=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
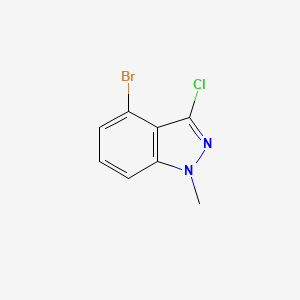


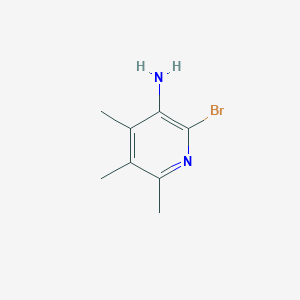
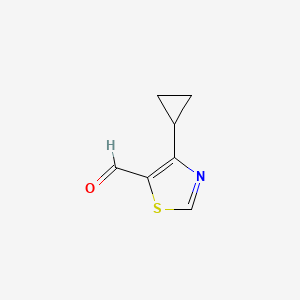
![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)
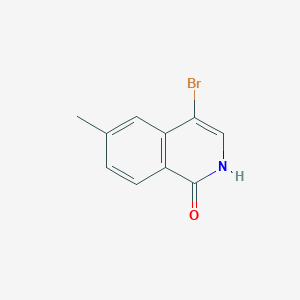
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
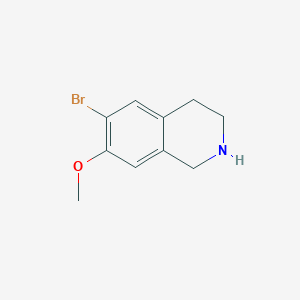
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
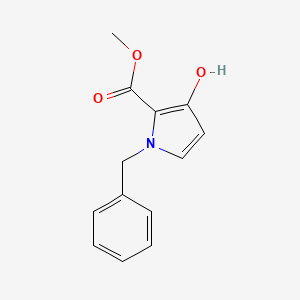

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)
